Dihydroorotsäure
Übersicht
Beschreibung
Dihydroorotsäure ist eine organische Verbindung, die eine entscheidende Rolle bei der Biosynthese von Pyrimidinnukleotiden spielt. Sie ist ein Zwischenprodukt im De-novo-Syntheseweg von Pyrimidinen, die essentielle Bestandteile von Nukleinsäuren sind. Die Verbindung ist durch ihre Summenformel C5H6N2O4 charakterisiert und für ihre Beteiligung an verschiedenen Stoffwechselprozessen bekannt .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch Reduktion von Orotsäure synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) unter kontrollierten Bedingungen. Die Reaktion wird in einer wässrigen Lösung durchgeführt, und das Produkt wird durch Kristallisation isoliert .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch enzymatische Verfahren hergestellt. Das Enzym Dihydroorotat-Dehydrogenase katalysiert die Umwandlung von Dihydroorotat in Orotat, das dann weiterverarbeitet wird, um this compound zu erhalten. Diese Methode wird aufgrund ihrer Effizienz und Spezifität bevorzugt .
Wissenschaftliche Forschungsanwendungen
Dihydroorotsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound und ihre Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Rolle bei der Krebsbehandlung und Autoimmunerkrankungen
5. Wirkmechanismus
This compound entfaltet ihre Wirkungen hauptsächlich durch ihre Rolle im Pyrimidin-Biosyntheseweg. Das Enzym Dihydroorotat-Dehydrogenase katalysiert die Umwandlung von this compound in Orotsäure, was ein Schlüsselschritt bei der Synthese von Uridinmonophosphat (UMP) ist. Dieser Weg ist entscheidend für die Produktion von Nukleotiden, die die Bausteine von DNA und RNA sind .
Moleküle Ziele und Pfade:
Dihydroorotat-Dehydrogenase: Das primäre Enzym, das die Umwandlung von this compound in Orotsäure katalysiert.
Pyrimidin-Biosyntheseweg: Der Stoffwechselweg, an dem this compound beteiligt ist.
Wirkmechanismus
Dihydroorotic acid, also known as hydroorotic acid, is a key player in the biochemical world. This compound plays a significant role in various biological processes, particularly in the de novo synthesis of pyrimidine .
Target of Action
The primary target of dihydroorotic acid is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is a crucial player in tumor progression, including its significant role in de novo pyrimidine synthesis and mitochondrial respiratory chain in cancer cells .
Mode of Action
Dihydroorotic acid serves as a substrate for DHODH . DHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This is the fourth of six universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway .
Biochemical Pathways
Dihydroorotic acid is involved in the de novo pyrimidine synthesis pathway . In this pathway, DHODH catalyzes the conversion of dihydroorotate to orotate . This process is crucial in highly proliferative cells like tumor cells, where the de novo synthesis pathway is usually highly active to meet the increased demand for nucleic acid precursors and other cellular components .
Pharmacokinetics
It’s known that the pharmacokinetics of dhodh inhibitors can be inconsistent, leading to the need for more efficient inhibitors .
Result of Action
The action of dihydroorotic acid, through its role in the de novo pyrimidine synthesis pathway, has significant effects at the molecular and cellular levels. For instance, inhibition of DHODH by its inhibitors causes a large accumulation of upstream metabolite DHO and a reduction in the uridine levels . Moreover, DHODH shows higher activity in malignant tumor tissue than in adjacent normal tissue .
Biochemische Analyse
Biochemical Properties
Dihydroorotic acid is involved in the pyrimidine biosynthesis pathway, where it is synthesized from carbamoyl aspartate by the enzyme dihydroorotase. It is then converted to orotic acid by dihydroorotate dehydrogenase. Dihydroorotic acid interacts with several enzymes, including dihydroorotase and dihydroorotate dehydrogenase, which are crucial for its conversion to orotic acid. These interactions are essential for maintaining the balance of pyrimidine nucleotides in cells .
Cellular Effects
Dihydroorotic acid influences various cellular processes, including cell proliferation and differentiation. It plays a role in the regulation of pyrimidine nucleotide levels, which are critical for DNA and RNA synthesis. The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of pyrimidine nucleotides. This regulation is vital for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, dihydroorotic acid exerts its effects through its role in the pyrimidine biosynthesis pathway. It binds to and is converted by dihydroorotate dehydrogenase, which catalyzes the oxidation of dihydroorotic acid to orotic acid. This reaction is coupled with the reduction of quinone to quinol. The enzyme’s activity is regulated by various factors, including the availability of substrates and cofactors. Dihydroorotic acid also influences gene expression by modulating the levels of pyrimidine nucleotides, which are necessary for the synthesis of nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydroorotic acid can change over time due to its stability and degradation. Studies have shown that dihydroorotic acid is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature and pH. Long-term exposure to dihydroorotic acid can affect cellular function, including alterations in pyrimidine nucleotide levels and subsequent changes in DNA and RNA synthesis .
Dosage Effects in Animal Models
The effects of dihydroorotic acid vary with different dosages in animal models. At low doses, it supports normal cellular function by maintaining adequate levels of pyrimidine nucleotides. At high doses, dihydroorotic acid can lead to an accumulation of pyrimidine intermediates, which may cause toxic effects and disrupt cellular metabolism. Studies have shown that excessive levels of dihydroorotic acid can result in adverse effects, including impaired cell proliferation and differentiation .
Metabolic Pathways
Dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized from carbamoyl aspartate by dihydroorotase and then converted to orotic acid by dihydroorotate dehydrogenase. This pathway is essential for the production of uridine monophosphate, which is a precursor for RNA and DNA synthesis. Dihydroorotic acid interacts with various enzymes and cofactors involved in this pathway, including dihydroorotase and dihydroorotate dehydrogenase .
Transport and Distribution
Within cells, dihydroorotic acid is transported and distributed through various mechanisms. It is synthesized in the mitochondria and then transported to the cytoplasm, where it is further processed in the pyrimidine biosynthesis pathway. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions are crucial for ensuring the proper distribution and localization of dihydroorotic acid, which is necessary for its function in pyrimidine biosynthesis .
Subcellular Localization
Dihydroorotic acid is primarily localized in the mitochondria, where it is synthesized by dihydroorotase. It is then transported to the cytoplasm for further processing. The subcellular localization of dihydroorotic acid is essential for its function in the pyrimidine biosynthesis pathway. The compound’s activity is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroorotic acid can be synthesized through the reduction of orotic acid. This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, dihydroorotic acid is produced via enzymatic methods. The enzyme dihydroorotate dehydrogenase catalyzes the conversion of dihydroorotate to orotate, which is then further processed to obtain dihydroorotic acid. This method is preferred due to its efficiency and specificity .
Analyse Chemischer Reaktionen
Reaktionstypen: Dihydroorotsäure durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu Dihydroorotat reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)
Reduktion: Natriumborhydrid (NaBH4)
Substitution: Verschiedene Nucleophile abhängig vom gewünschten Produkt
Hauptprodukte, die gebildet werden:
Oxidation: Orotsäure
Reduktion: Dihydroorotat
Substitution: Substituierte Dihydroorotsäurederivate
Vergleich Mit ähnlichen Verbindungen
Dihydroorotsäure kann mit anderen ähnlichen Verbindungen im Pyrimidin-Biosyntheseweg verglichen werden:
Orotsäure: Eine oxidierte Form von this compound, die am selben Biosyntheseweg beteiligt ist.
Dihydroorotat: Eine reduzierte Form von this compound, ebenfalls ein Zwischenprodukt im Pyrimidin-Biosyntheseweg.
Uridinmonophosphat (UMP): Das Endprodukt des Weges, an dem this compound beteiligt ist.
Einzigartigkeit: this compound ist einzigartig aufgrund ihrer spezifischen Rolle als Zwischenprodukt im Pyrimidin-Biosyntheseweg. Ihre Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, und ihre Beteiligung an essentiellen biologischen Prozessen machen sie zu einer Verbindung von großem Interesse sowohl in der Forschung als auch in industriellen Anwendungen .
Eigenschaften
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861839 | |
Record name | 4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-54-4, 6202-10-4 | |
Record name | (±)-Dihydroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Dihydroorotic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROOROTIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.